Cas no 164072-22-4 (1-Propanone,1-(2-fluoro-3-hydroxyphenyl)-)

1-Propanone,1-(2-fluoro-3-hydroxyphenyl)- is a fluorinated aromatic ketone with a hydroxyl substituent, offering unique reactivity and structural versatility in synthetic chemistry. The presence of both fluorine and hydroxyl groups enhances its potential as an intermediate in pharmaceutical and agrochemical applications, where selective functionalization is critical. The fluorine atom contributes to increased metabolic stability and bioavailability, while the hydroxyl group provides a handle for further derivatization. This compound is particularly valuable in the development of bioactive molecules, where fine-tuning electronic and steric properties is essential. Its well-defined structure ensures consistent performance in coupling reactions, nucleophilic substitutions, and other transformations.
1-Propanone,1-(2-fluoro-3-hydroxyphenyl)- structure
164072-22-4 structure
Product Name:1-Propanone,1-(2-fluoro-3-hydroxyphenyl)-
CAS No:164072-22-4
MF:C9H9FO2
MW:168.164966344833
CID:110406
Update Time:2025-05-30

1-Propanone,1-(2-fluoro-3-hydroxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,1-(2-fluoro-3-hydroxyphenyl)-
    • 1-Propanone, 1-(2-fluoro-3-hydroxyphenyl)-
    • 2'-Fluoro-3'-hydroxypropiophenone
    • Inchi: 1S/C9H9FO2/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2H2,1H3
    • InChI Key: WHPIJKBIMLTILN-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(O)=C1F)(=O)CC

Computed Properties

  • Exact Mass: 168.05867
  • Monoisotopic Mass: 168.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3A^2

Experimental Properties

  • PSA: 37.3

1-Propanone,1-(2-fluoro-3-hydroxyphenyl)- Pricemore >>

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1-Propanone,1-(2-fluoro-3-hydroxyphenyl)- Related Literature

Additional information on 1-Propanone,1-(2-fluoro-3-hydroxyphenyl)-

1-Propanone, 1-(2-Fluoro-3-Hydroxyphenyl): A Comprehensive Overview

1-Propanone, 1-(2-fluoro-3-hydroxyphenyl), also known by its CAS number 164072-22-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a propanone group with a substituted phenyl ring. The presence of both a fluorine atom and a hydroxyl group on the aromatic ring introduces interesting electronic and steric properties, making it a valuable molecule for various applications.

The chemical structure of 1-propanone, 1-(2-fluoro-3-hydroxyphenyl) consists of a central ketone group (propanone) attached to a phenyl ring that is substituted at the 2-position with a fluorine atom and at the 3-position with a hydroxyl group. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, which can influence its reactivity and solubility properties. The fluorine atom at the 2-position contributes to the molecule's stability and can act as an electron-withdrawing group, while the hydroxyl group at the 3-position introduces hydrogen bonding capabilities and increases polarity.

Recent studies have highlighted the potential of 1-propanone, 1-(2-fluoro-3-hydroxyphenyl) in drug discovery and development. Its unique structure makes it a promising candidate for use as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of anti-inflammatory agents and antioxidants. The hydroxyl group on the aromatic ring can participate in hydrogen bonding, which is crucial for interactions with biological targets such as enzymes or receptors.

In addition to its role in pharmaceuticals, 1-propanone, 1-(2-fluoro-3-hydroxyphenyl) has found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. The fluorine atom on the aromatic ring enhances the stability of these complexes under harsh conditions.

The synthesis of 1-propanone, 1-(2-fluoro-3-hydroxyphenyl) typically involves multi-step organic reactions. One common approach is through Friedel-Crafts acylation followed by hydroxylation or fluorination. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making it easier to produce this compound on a larger scale. Researchers are also exploring green chemistry approaches to minimize waste and reduce environmental impact during synthesis.

From an analytical perspective, 1-propanone, 1-(2-fluoro-3-hydroxyphenyl) has been used as a reference compound in chromatographic separations due to its distinct retention properties. Its ability to interact with both polar and non-polar stationary phases makes it useful for method development in high-performance liquid chromatography (HPLC) and gas chromatography (GC). Furthermore, its UV-vis absorption characteristics make it suitable for use in spectroscopic analyses.

In conclusion, 1-propanone, 1-(2-fluoro-3-hydroxyphenyl) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure provides opportunities for innovation in drug discovery, materials science, and analytical chemistry. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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